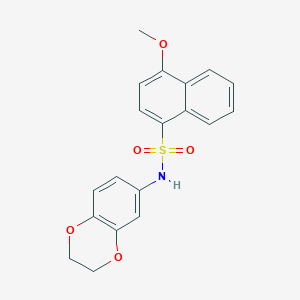
N-(3,4-dimethylphenyl)-2-methyl-5-(4-morpholinylcarbonyl)benzenesulfonamide
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-2-methyl-5-(4-morpholinylcarbonyl)benzenesulfonamide, commonly known as DMS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. DMS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 426.55 g/mol. This compound has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of DMS is not fully understood, but it is believed to involve the modulation of ion channel activity. DMS has been found to bind to the extracellular surface of ion channels and alter their gating properties. This leads to changes in the flow of ions across the membrane, which can have a range of physiological effects.
Biochemical and Physiological Effects:
DMS has been found to exhibit a range of biochemical and physiological effects. These include the modulation of ion channel activity, the inhibition of cell proliferation, and the induction of apoptosis. DMS has also been found to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for a range of conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMS in lab experiments is its ability to modulate ion channel activity. This makes it a valuable tool for investigating the role of ion channels in various physiological processes. However, one of the limitations of using DMS is its potential toxicity. DMS has been found to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on DMS. One area of interest is the development of more selective DMS analogs that target specific ion channels. This could lead to the development of more effective therapeutic agents for a range of conditions. Another area of interest is the investigation of the potential anti-cancer effects of DMS. Recent studies have suggested that DMS may have anti-cancer properties, making it a potential candidate for the development of new cancer therapies.
Applications De Recherche Scientifique
DMS has been used extensively in scientific research as a tool for investigating various biological processes. One of the most common applications of DMS is in the study of ion channels. DMS has been found to modulate the activity of a range of ion channels, including voltage-gated sodium channels, calcium channels, and potassium channels. This makes it a valuable tool for investigating the role of these channels in various physiological processes.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2-methyl-5-(morpholine-4-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-5-7-18(12-16(14)3)21-27(24,25)19-13-17(6-4-15(19)2)20(23)22-8-10-26-11-9-22/h4-7,12-13,21H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUQZJWIJZXKGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCOCC3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3610184.png)
![2,2'-[(2,5-dimethyl-3,4-furandiyl)bis(carbonylimino-4,1-phenylene)]diacetic acid](/img/structure/B3610190.png)
![2-[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B3610200.png)

![methyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B3610209.png)

![2-{[7,7-dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B3610224.png)
![N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3610226.png)
![4-methoxy-3-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B3610228.png)
![3-ethoxy-5-iodo-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzaldehyde](/img/structure/B3610232.png)
![2-[(4-chlorophenyl)thio]-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B3610238.png)
![2-[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N,N-diethylacetamide](/img/structure/B3610242.png)
![N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3610278.png)
![N~2~-ethyl-N~1~-(4-iodophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3610282.png)